molecular formula C12H15N3O2 B7793101 N-(2,2-dimethoxyethyl)quinazolin-4-amine

N-(2,2-dimethoxyethyl)quinazolin-4-amine

Cat. No.: B7793101
M. Wt: 233.27 g/mol
InChI Key: KICFIFLWEBCAOD-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

N-(2,2-Dimethoxyethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

What sets this compound apart is its unique structure, which includes the 2,2-dimethoxyethyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-11(17-2)7-13-12-9-5-3-4-6-10(9)14-8-15-12/h3-6,8,11H,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICFIFLWEBCAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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